An In-depth Technical Guide to the Structure of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine
An In-depth Technical Guide to the Structure of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine
Abstract: This technical guide provides a comprehensive analysis of the chemical structure, properties, synthesis, and analytical characterization of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine (CAS No. 1206982-33-3). Designed for researchers, scientists, and drug development professionals, this document elucidates the molecule's structural features, including its privileged thiazole scaffold, and discusses its potential as a versatile building block in medicinal chemistry. The guide details established synthetic logic, predictive spectroscopic data, and robust analytical protocols, grounding its claims in authoritative references to ensure scientific integrity and practical applicability.
Introduction
The thiazole ring is a five-membered heterocyclic scaffold containing sulfur and nitrogen that is of paramount importance in medicinal chemistry.[1] It is a core structural component in numerous natural products, such as vitamin B1 (thiamine), and a wide array of synthetic pharmaceuticals, including anti-cancer, anti-inflammatory, and antimicrobial agents.[2][3] The aromatic nature and diverse reactivity of the thiazole nucleus make it a privileged scaffold in drug design, offering a stable framework that can be strategically functionalized to modulate pharmacological activity.[4]
This guide focuses on a specific, valuable derivative: 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine . The unique arrangement of its functional groups—a primary amine separated from the heterocyclic core by a flexible ethyl linker—positions it as a highly versatile building block for creating libraries of novel compounds for biological screening.[5] Understanding its precise structure is the foundational step in leveraging its synthetic potential and predicting its behavior in biological systems.
Molecular Structure and Physicochemical Properties
A thorough understanding of a molecule's identity and intrinsic properties is critical for its application in research and development. These parameters govern its reactivity, solubility, and potential for interaction with biological targets.
Chemical Identity
The compound is unambiguously identified by its systematic name and unique registry numbers. Key identifiers and calculated physicochemical properties are summarized in Table 1.
| Property | Value | Source |
| IUPAC Name | 2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine | - |
| CAS Number | 1206982-33-3 | [6][7][8] |
| Molecular Formula | C₆H₁₀N₂S | [5][6] |
| Molecular Weight | 142.22 g/mol | [5][6] |
| SMILES | CC1=NC=C(CCN)S1 | [8] |
| XLogP3 | 0.7 | [6] |
| Topological Polar Surface Area | 67.2 Ų | [6][9] |
| Hydrogen Bond Donor Count | 1 (from -NH₂) | [10] |
| Hydrogen Bond Acceptor Count | 2 (from N and -NH₂) | [10] |
Structural Elucidation
The structure of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine is composed of three key components:
-
1,3-Thiazole Ring: A planar, five-membered aromatic heterocycle containing a sulfur atom at position 1 and a nitrogen atom at position 3. The aromaticity of this ring system provides chemical stability.[2]
-
2-Methyl Group: A methyl group (CH₃) is substituted at the C2 position of the thiazole ring. This position is adjacent to both the sulfur and nitrogen atoms. The presence of this group influences the electronic properties and steric environment of the ring.
-
5-Ethylamine Side Chain: An ethylamine group (-CH₂CH₂NH₂) is attached to the C5 position of the thiazole ring. The primary amine (-NH₂) is a key functional handle for synthetic modification, acting as a nucleophile or a base. The two-carbon linker provides conformational flexibility, allowing the amine to orient itself in various positions relative to the thiazole core.
The numbering of the thiazole ring begins at the sulfur atom and proceeds towards the nitrogen atom, ensuring the substituents are assigned the lowest possible locants.
Figure 1: 2D structure of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine.
Synthesis and Derivatization
As a building block, the synthetic accessibility of this molecule is crucial. The logic behind its synthesis relies on established methods for forming the thiazole core, followed by elaboration of the side chain.
Retrosynthetic Analysis
A common retrosynthetic approach involves disconnecting the thiazole ring, a strategy informed by the well-known Hantzsch thiazole synthesis.[2] This pathway simplifies the target molecule into more readily available precursors.
-
C5-Side Chain Disconnection: The C-C bond between the thiazole C5 and the ethylamine side chain can be disconnected. This leads to a 5-halo-2-methylthiazole and a suitable two-carbon synthon with a protected amine. However, a more convergent approach is often preferred.
-
Hantzsch Thiazole Ring Disconnection: The most logical disconnection breaks the thiazole ring into a thioamide (thioacetamide) and an α-halocarbonyl compound. The ethylamine side chain must be built into the α-halocarbonyl precursor, often in a protected form.
Figure 2: Retrosynthetic analysis based on the Hantzsch synthesis.
Proposed Synthetic Protocol
The following protocol outlines a plausible laboratory-scale synthesis based on the Hantzsch condensation, a robust and widely used method for thiazole formation.[11] The amine is typically introduced via a precursor like an alcohol, which is later converted.
Protocol 1: Two-Step Synthesis from 4-Chlorobutan-2-one
-
Rationale: This pathway begins by forming the corresponding alcohol, 2-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol, which is a known compound.[12] The terminal alcohol provides a clean and efficient handle for conversion to the primary amine via standard methods (e.g., mesylation followed by substitution with azide and reduction, or with ammonia). This avoids potential side reactions associated with a free amine during the thiazole ring formation.
Step 1: Synthesis of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-ol
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thioacetamide (1.0 eq) and 1-chloro-4-hydroxybutan-2-one (1.0 eq) in absolute ethanol (approx. 0.5 M).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Expertise Note: The Hantzsch synthesis involves the condensation of a thioamide with an α-haloketone. The reaction proceeds via nucleophilic attack of the sulfur on the carbonyl-adjacent carbon, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[11]
-
-
Workup: After completion, cool the reaction mixture to room temperature. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel to yield the target alcohol.
Step 2: Conversion of Alcohol to Amine
-
Mesylation: Dissolve the alcohol from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C in an ice bath. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Substitution with Azide: Stir the reaction at 0 °C for 1 hour. Add sodium azide (3.0 eq) followed by a small amount of dimethylformamide (DMF) to aid solubility. Allow the reaction to warm to room temperature and stir overnight.
-
Trustworthiness Note: This two-step azide substitution/reduction sequence is a self-validating system. It is generally higher yielding and produces a cleaner product than direct displacement with ammonia, which can lead to over-alkylation.
-
-
Reduction: Quench the reaction carefully with water. Extract with DCM, dry the organic layer, and concentrate. Dissolve the crude azide in tetrahydrofuran (THF) and add triphenylphosphine (1.5 eq) and water (5.0 eq) (Staudinger reaction) or use a standard reduction method like catalytic hydrogenation (H₂, Pd/C).
-
Purification: After the reduction is complete, perform an appropriate workup (e.g., acid-base extraction to isolate the amine) and purify by column chromatography to yield 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine.
Spectroscopic and Analytical Characterization
Confirming the structure and assessing the purity of the synthesized compound is a non-negotiable step in chemical research. Standard spectroscopic and chromatographic techniques provide a detailed "fingerprint" of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. The predicted chemical shifts are based on the analysis of similar structures.[13][14]
-
¹H NMR (Predicted, 400 MHz, CDCl₃):
-
δ ~7.1 ppm (s, 1H): This singlet corresponds to the proton at the C4 position of the aromatic thiazole ring.
-
δ ~2.9-3.1 ppm (m, 4H): This region would contain two overlapping triplets, corresponding to the two methylene groups (-CH₂CH₂-) of the ethylamine side chain.
-
δ ~2.6 ppm (s, 3H): A sharp singlet for the three equivalent protons of the methyl group at the C2 position.
-
δ ~1.5 ppm (br s, 2H): A broad singlet for the two exchangeable protons of the primary amine (-NH₂). The broadness is due to quadrupole broadening and chemical exchange.[15]
-
-
¹³C NMR (Predicted, 100 MHz, CDCl₃):
-
δ ~165 ppm: Quaternary carbon at C2 of the thiazole ring (attached to N, S, and CH₃).
-
δ ~140 ppm: Quaternary carbon at C5 of the thiazole ring (attached to the side chain).
-
δ ~135 ppm: Methine carbon at C4 of the thiazole ring.
-
δ ~41 ppm: Methylene carbon adjacent to the amine (-CH₂-NH₂).
-
δ ~30 ppm: Methylene carbon adjacent to the thiazole ring (Thiazole-CH₂-).
-
δ ~19 ppm: Methyl carbon at the C2 position.[16]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
-
Expected Molecular Ion: For the molecular formula C₆H₁₀N₂S, the expected monoisotopic mass is 142.0565. In a low-resolution ESI-MS experiment (positive mode), the primary ion observed would be [M+H]⁺ at m/z 143.
-
Key Fragmentation Pathways: Thiazole rings are relatively stable, but characteristic fragmentation can occur.[17]
-
Benzylic-type Cleavage: The most likely fragmentation is the cleavage of the C-C bond between the two methylene groups of the side chain. This would result in the loss of CH₂NH₂• (mass 30) to give a highly stable thiazolylmethyl cation fragment.
-
Ring Cleavage: Under higher energy conditions (e.g., Electron Impact), fragmentation of the thiazole ring itself can occur, although this is typically less favored than side-chain fragmentation.[18][19]
-
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds.
Protocol 2: Reversed-Phase HPLC Method for Purity Assessment
-
Rationale: A C18 column is the workhorse for separating small organic molecules of moderate polarity. A gradient elution with acetonitrile and water, both modified with a small amount of acid (formic acid or TFA), ensures good peak shape for the basic amine analyte by keeping it protonated.
-
Instrumentation: HPLC system with UV detector or coupled to a Mass Spectrometer (LC-MS).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Expected Result: A pure sample should yield a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Relevance in Medicinal Chemistry and Drug Development
The structural features of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine make it a compelling starting point for drug discovery programs.
The Thiazole Moiety: A Privileged Scaffold
The thiazole ring is considered a "privileged scaffold" because it is a structural component found in ligands for numerous different biological receptors.[1] Its prevalence in FDA-approved drugs highlights its favorable properties, including metabolic stability and the ability to engage in various non-covalent interactions (hydrogen bonding, π-stacking). For example, the anti-cancer drug Dasatinib features a core 2-aminothiazole moiety that is critical for its kinase inhibitory activity.[20]
Potential Applications and Bioisosteric Reasoning
-
Bioisostere of Imidazole: The thiazole ring is often used as a bioisostere for an imidazole ring, a key feature in many histamine receptor ligands. This substitution can alter physicochemical properties like pKa and lipophilicity while maintaining key binding interactions.
-
Scaffold for Kinase Inhibitors: The primary amine serves as a perfect attachment point or "warhead" for building molecules that target the hinge region of protein kinases, a common strategy in oncology drug design.
-
Antimicrobial and Anti-inflammatory Agents: A vast body of literature demonstrates that derivatives of aminothiazoles possess significant antibacterial, antifungal, and anti-inflammatory properties, making this compound a valuable starting point for developing new agents in these therapeutic areas.[3][21]
Figure 3: Workflow from core structure to potential therapeutic applications.
Conclusion
2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine is a structurally well-defined molecule featuring the medicinally significant thiazole scaffold. Its key attributes—an aromatic, stable core, a flexible linker, and a reactive primary amine—make it an exceptionally useful and versatile building block for the synthesis of new chemical entities. The established principles of thiazole synthesis ensure its accessibility, while standard analytical techniques provide robust methods for its characterization and quality control. For drug development professionals, this compound represents a valuable starting point for programs targeting a wide range of diseases, from cancer to infectious and inflammatory conditions.
References
-
Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Medicinal Chemistry, 22(25), 2828-2847. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]
-
Warr, O., & Fall, Y. (2024). A review on thiazole based compounds & it's pharmacological activities. World Journal of Advanced Research and Reviews, 24(1), 1851-1861. Available at: [Link]
-
Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. Available at: [Link]
-
Fabad Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available at: [Link]
-
Angene Chemical. (n.d.). 2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine. Available at: [Link]
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]
-
Mohamed, Y. A., Abbas, S. E., El-Gohary, N. S., & El-Gawad, H. H. A. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Serbian Chemical Society, 75(11), 1455-1464. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. PubChem Compound Database. Available at: [Link]
-
Rahmi, D., & Cahyana, A. H. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings, 2453(1), 030026. Available at: [Link]
-
Asif, M. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 273070. Available at: [Link]
-
Ramli, N. A. M., et al. (2021). A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. Malaysian Journal of Analytical Sciences, 25(2), 257-267. Available at: [Link]
-
Al-Warhi, T., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5484. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine. Available at: [Link]
-
Li, J., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(1,3-Thiazol-5-yl)ethan-1-ol. PubChem Compound Database. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(1-Methyl-1,3-thiazol-1-ium-2-yl)ethylazanide. PubChem Compound Database. Available at: [Link]
Sources
- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 5. a2bchem.com [a2bchem.com]
- 6. angenechemical.com [angenechemical.com]
- 7. 1206982-33-3 | 2-(2-Methylthiazol-5-yl)ethanamine - AiFChem [aifchem.com]
- 8. 1206982-33-3|2-(2-Methylthiazol-5-yl)ethanamine|BLD Pharm [bldpharm.com]
- 9. 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride | C5H10Cl2N2S | CID 45480390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-(1-Methyl-1,3-thiazol-1-ium-2-yl)ethylazanide | C6H10N2S | CID 177720866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. 2-(1,3-Thiazol-5-yl)ethan-1-ol | C5H7NOS | CID 11389596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 18. article.sapub.org [article.sapub.org]
- 19. researchgate.net [researchgate.net]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. mjas.analis.com.my [mjas.analis.com.my]

